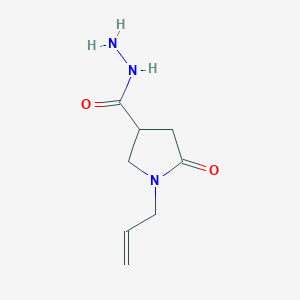
Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is a chemical compound with the CAS Number: 1116339-74-2 and a molecular weight of 250.3 . Its IUPAC name is ethyl 2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another method involved the use of organolithium reagents .Molecular Structure Analysis
The InChI code for Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is 1S/C12H18N4O2/c1-3-18-11(17)10-8-13-12(14-9-10)16-6-4-15(2)5-7-16/h8-9H,3-7H2,1-2H3 .Scientific Research Applications
Acetylcholinesterase Inhibitors
This compound has been used in the design and synthesis of derivatives that act as acetylcholinesterase inhibitors (AChEIs), which are important for the treatment of Alzheimer’s disease (AD) .
Anti-inflammatory Effects
A derivative of this compound has shown anti-inflammatory effects in scientific studies, which could have implications for treatments of inflammation-related conditions .
Antimicrobial/Antioxidant Evaluation
Some derivatives have been evaluated for their antimicrobial and antioxidant activities, showing potential as treatments against certain pathogens .
Molecular Docking Studies
The compound has been used in molecular docking studies to investigate potential binding modes with enzymes, which is crucial for drug design and discovery .
Mechanism of Action
Target of Action
Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative that has been shown to have potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Mode of Action
The interaction of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate with its targets results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This compound’s action on these pathways leads to downstream effects that contribute to its neuroprotective and anti-inflammatory properties .
Result of Action
The molecular and cellular effects of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate’s action include the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, which reduces inflammation . Additionally, it decreases the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3, which contributes to its neuroprotective effects .
Future Directions
properties
IUPAC Name |
ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-3-18-11(17)10-8-13-12(14-9-10)16-6-4-15(2)5-7-16/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONRKCYOPKYPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705227 | |
| Record name | Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate | |
CAS RN |
1116339-74-2 | |
| Record name | Ethyl 2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116339-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1395853.png)


![2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol](/img/structure/B1395861.png)
![N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide](/img/structure/B1395862.png)


![Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1395866.png)

